

An In-depth Technical Guide to the Physical Properties of Poloxamer Copolymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Poloxipan

Cat. No.: B10752874

[Get Quote](#)

A Note on Terminology: The term "**Poloxipan**" does not correspond to a recognized class of copolymers in scientific literature. This guide pertains to Poloxamers, a well-established class of triblock copolymers, which is the likely intended subject of inquiry.

For the Attention of Researchers, Scientists, and Drug Development Professionals: This technical guide provides a comprehensive overview of the core physical properties of Poloxamer copolymers. Poloxamers, also known by the trade name Pluronic®, are nonionic triblock copolymers composed of a central hydrophobic chain of poly(propylene oxide) (PPO) flanked by two hydrophilic chains of poly(ethylene oxide) (PEO).^{[1][2][3]} This unique amphiphilic structure imparts a range of valuable properties, making them versatile excipients in pharmaceutical and biomedical applications, particularly in drug delivery systems.^{[2][3][4]}

Nomenclature and Structural Characteristics

The nomenclature of poloxamers provides key information about their structure. The generic name "poloxamer" is followed by a three-digit number. The first two digits, when multiplied by 100, indicate the approximate molecular weight of the hydrophobic PPO core. The last digit, multiplied by 10, represents the weight percentage of the hydrophilic PEO content.^{[1][5]} For instance, Poloxamer 407 (P407) has a PPO core with a molecular weight of approximately 4000 g/mol and a 70% PEO content.^[1]

The trade name "Pluronic®" uses a letter-number designation. The letter (L for liquid, P for paste, F for solid) indicates the physical form at room temperature. The first one or two digits

multiplied by 300 give the approximate molecular weight of the PPO block, and the last digit multiplied by 10 gives the weight percentage of the PEO content.[1]

Core Physical Properties: Quantitative Data

The physical and chemical properties of poloxamers vary depending on the lengths of the PPO and PEO blocks and the overall molecular weight. These variations allow for the selection of specific poloxamer grades for diverse applications.

Poloxamer	Pluronic® Grade	Average Molecular Weight (g/mol)	PPO Block Units (approx.)	PEO Block Units (per chain, approx.)	PEO Content (%)	Physical Form at Room Temp.
P188	F68	7680 - 9510	27	80	81.8 ± 1.9	Solid
P237	F87	6840 - 8830	37	64	72.4 ± 1.9	Solid
P338	F108	12700 - 17400	44	141	83.1 ± 1.7	Solid
P407	F127	9840 - 14600	56	101	73.2 ± 1.7	Solid
P124	L44	2090 - 2360	20	12	46.7 ± 1.9	Liquid

Poloxamer	Critical Micelle Concentration (CMC)	Critical Micelle Temperature (CMT)	Hydrophilic-Lipophilic Balance (HLB)
P188	~100-200 µM	> 25°C	29
P407	~2.8 µM	~10-15°C	22

Note: CMC and CMT values can vary depending on the experimental conditions such as temperature, solvent, and presence of solutes.

Key Physicochemical Behaviors

Micellization

A cornerstone of poloxamer functionality is their ability to self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC), and a specific temperature, the Critical Micelle Temperature (CMT).[6] Below the CMC and CMT, poloxamer molecules exist as individual unimers. As the concentration and temperature increase, the hydrophobic PPO blocks aggregate to form a core, shielded from the aqueous environment by a corona of the hydrophilic PEO blocks. This micellization is a dynamic and reversible process.

The formation of these micelles allows for the encapsulation of poorly water-soluble drugs within the hydrophobic core, thereby enhancing their solubility and bioavailability.[4]

Thermoreversible Gelation

Concentrated aqueous solutions of certain poloxamers, notably Poloxamer 407, exhibit thermoreversible gelation.[2] These solutions are liquid at refrigerated temperatures (4-5°C) and transform into a semi-solid gel at physiological temperatures (around 37°C).[7] This transition is reversible upon cooling.

This property is of significant interest for in-situ gelling drug delivery systems. A drug-loaded poloxamer solution can be administered as a liquid, which then forms a gel depot at the site of action, providing sustained drug release.[7] The sol-gel transition temperature is influenced by the poloxamer concentration, the PEO/PPO ratio, and the presence of other excipients.[7][8] For instance, increasing the concentration of Poloxamer 407 leads to a decrease in the gelation temperature.[9] Conversely, the addition of the more hydrophilic Poloxamer 188 to a Poloxamer 407 formulation can increase the gelation temperature.[7][8]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy

This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.

Principle: Pyrene, a hydrophobic fluorescent probe, partitions into the hydrophobic core of the micelles as they form. The ratio of the intensity of the first and third vibronic peaks (I_1/I_3) in the pyrene emission spectrum is sensitive to the polarity of the surrounding environment. In a polar aqueous environment, the I_1/I_3 ratio is high. When pyrene is incorporated into the non-polar core of the micelles, this ratio decreases. The CMC is determined by plotting the I_1/I_3 ratio against the logarithm of the poloxamer concentration and identifying the inflection point.[\[6\]](#)[\[10\]](#)

Detailed Methodology:

- Preparation of Stock Solutions:
 - Prepare a stock solution of the poloxamer in purified water at a concentration well above the expected CMC.
 - Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) at a concentration of approximately 6×10^{-6} M.[\[11\]](#)
- Sample Preparation:
 - Prepare a series of aqueous solutions of the poloxamer with varying concentrations by serial dilution of the stock solution.
 - To each poloxamer solution, add a small, consistent volume of the pyrene stock solution to achieve a final pyrene concentration of around 7×10^{-7} M.[\[11\]](#) If an organic solvent is used for the pyrene stock, ensure the final concentration of the solvent is minimal (e.g., <0.1%) and consistent across all samples to avoid affecting micellization.[\[11\]](#) Some protocols recommend evaporating the solvent before adding the surfactant solution.[\[11\]](#)
- Fluorescence Measurement:
 - Equilibrate the samples at the desired temperature.
 - Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength is typically set to 334 nm, and the emission is scanned from

approximately 350 to 450 nm.[12]

- Record the intensities of the first (I_1 , around 372 nm) and third (I_3 , around 383 nm) vibronic peaks.[12]
- Data Analysis:
 - Calculate the I_1/I_3 ratio for each poloxamer concentration.
 - Plot the I_1/I_3 ratio as a function of the logarithm of the poloxamer concentration.
 - The CMC is determined from the inflection point of the resulting sigmoidal curve.[11]

Characterization of Sol-Gel Transition and Rheological Properties

The thermoreversible gelation of poloxamer solutions is a key property that can be characterized by determining the sol-gel transition temperature and the viscoelastic properties of the hydrogel.

4.2.1. Determination of Sol-Gel Transition Temperature (T_{gel})

- Tube Inversion Method: This is a simple and widely used method for visually determining the gelation temperature.

Detailed Methodology:

- Prepare the poloxamer solution using the cold method (dissolving the polymer in cold water with continuous stirring).[13]
- Place a known volume (e.g., 2 mL) of the poloxamer solution into a vial.
- Immerse the vial in a temperature-controlled water bath.
- Gradually increase the temperature of the water bath (e.g., in increments of 1°C).
- At each temperature increment, invert the vial by 90°. The sol-gel transition temperature is defined as the temperature at which the solution no longer flows upon inversion.[13][14]

[15]

- Rheological Measurement: A more precise determination of the Tgel can be obtained using a rheometer.

Principle: The sol-gel transition is a viscoelastic phenomenon. In the sol state, the viscous modulus (G'') is greater than the elastic modulus (G'). As the solution transitions to a gel, the elastic modulus (G') increases and eventually surpasses the viscous modulus. The Tgel is often defined as the temperature at which $G' = G''$. [7]

Detailed Methodology:

- Place the poloxamer solution onto the plate of a rheometer equipped with a temperature control unit. [16]
- Perform a temperature sweep, typically from a low temperature (e.g., 10°C) to a higher temperature (e.g., 40°C) at a controlled heating rate (e.g., 1-2°C/min). [9][16][17]
- During the temperature ramp, apply a small, constant oscillatory shear strain and frequency (e.g., 1% strain at 1 Hz) to monitor the changes in the storage modulus (G') and the loss modulus (G''). [7][16]
- Plot G' and G'' as a function of temperature. The Tgel is the temperature at the crossover point where G' equals G'' .

4.2.2. Rheological Characterization of the Hydrogel

Principle: Rheology is the study of the flow and deformation of matter. For poloxamer hydrogels, rheological measurements provide information about their viscosity, elasticity, and structural integrity.

Detailed Methodology:

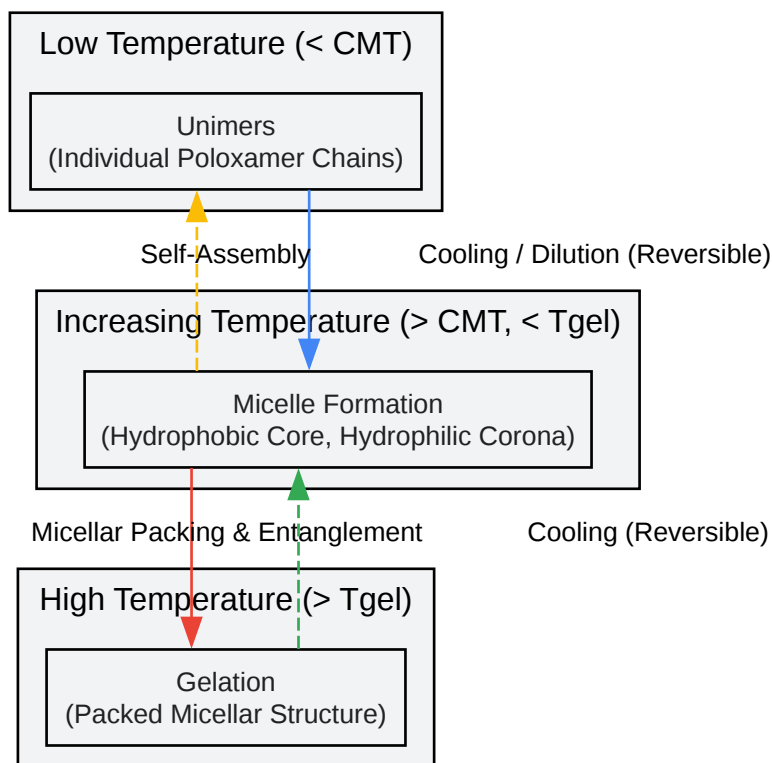
- Sample Preparation: Prepare the poloxamer hydrogel by allowing the solution to equilibrate at a temperature above its Tgel.
- Viscosity Measurement:

- Perform a shear rate sweep at a constant temperature (e.g., 37°C).
- Measure the viscosity as a function of increasing shear rate. Poloxamer hydrogels typically exhibit shear-thinning behavior, where the viscosity decreases with increasing shear rate.
- Oscillatory Frequency Sweep:
 - At a constant temperature and a fixed strain within the linear viscoelastic region, vary the oscillation frequency.
 - This measurement provides information about the gel's structure and stability over different time scales. For a stable gel, G' should be greater than G'' and relatively independent of frequency.

Visualization of Poloxamer Self-Assembly

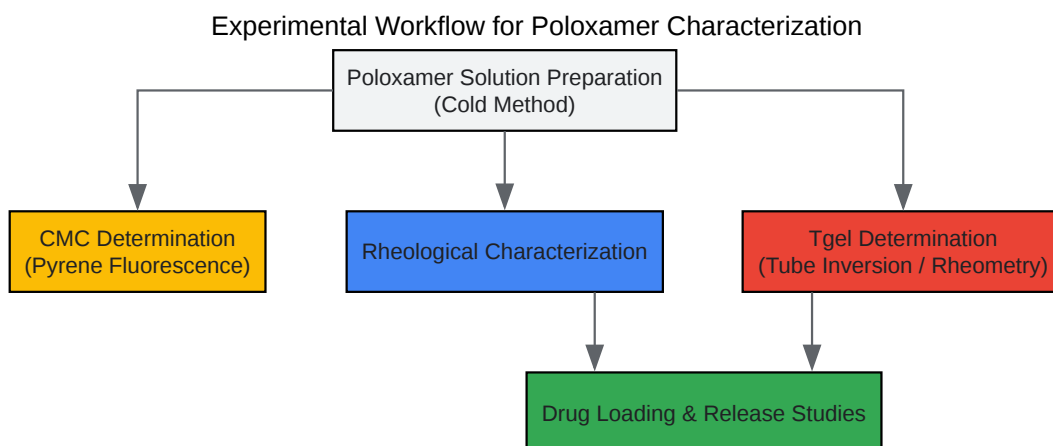
The following diagrams illustrate the temperature-dependent self-assembly of poloxamers in an aqueous solution and a typical experimental workflow for their characterization.

Temperature-Dependent Self-Assembly of Poloxamer Copolymers



[Click to download full resolution via product page](#)

Caption: Temperature-dependent self-assembly of Poloxamer copolymers.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Poloxamer characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Poloxamer - Wikipedia [en.wikipedia.org]
- 2. Poloxamer 407 VS Poloxamer 188 Factory Sell Top Quality [biolyphar.com]
- 3. specialchem.com [specialchem.com]
- 4. Poloxamer-Based Thermoreversible Gel for Topical Delivery of Emodin: Influence of P407 and P188 on Solubility of Emodin and Its Application in Cellular Activity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phexcom.com [phexcom.com]

- 6. Fluorescence spectroscopy studies on micellization of poloxamer 407 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thermosensitive Polymer Blend Composed of Poloxamer 407, Poloxamer 188 and Polycarbophil for the Use as Mucoadhesive In Situ Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ismu.It [ismu.it]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanical, Rheological and Release Behaviors of a Poloxamer 407/Poloxamer 188/Carbopol 940 Thermosensitive Composite Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Poloxamer Copolymers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752874#physical-properties-of-ploxipan-copolymers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com